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3-Amino-1-[(1-methylimidazol-2-yl)methyl]pyridin-2-one

Kinase inhibitor fragment hinge-binding motif 3-aminopyridin-2-one

3-Amino-1-[(1-methylimidazol-2-yl)methyl]pyridin-2-one (CAS 2137855-73-1) is a heterocyclic small molecule (C10H12N4O, MW 204.23) comprising a 3-aminopyridin-2-one core N1-functionalized with a 1-methylimidazol-2-ylmethyl substituent. The 3-aminopyridin-2-one motif is an experimentally validated kinase hinge-binding fragment, forming conserved hydrogen bonds with backbone residues in the ATP-binding site.

Molecular Formula C10H12N4O
Molecular Weight 204.233
CAS No. 2137855-73-1
Cat. No. B2584206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-1-[(1-methylimidazol-2-yl)methyl]pyridin-2-one
CAS2137855-73-1
Molecular FormulaC10H12N4O
Molecular Weight204.233
Structural Identifiers
SMILESCN1C=CN=C1CN2C=CC=C(C2=O)N
InChIInChI=1S/C10H12N4O/c1-13-6-4-12-9(13)7-14-5-2-3-8(11)10(14)15/h2-6H,7,11H2,1H3
InChIKeyDGDVUIPQUFPAFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Amino-1-[(1-methylimidazol-2-yl)methyl]pyridin-2-one (CAS 2137855-73-1): Procurement-Grade Heterocyclic Scaffold for Kinase-Targeted Fragment-Based Drug Discovery


3-Amino-1-[(1-methylimidazol-2-yl)methyl]pyridin-2-one (CAS 2137855-73-1) is a heterocyclic small molecule (C10H12N4O, MW 204.23) comprising a 3-aminopyridin-2-one core N1-functionalized with a 1-methylimidazol-2-ylmethyl substituent . The 3-aminopyridin-2-one motif is an experimentally validated kinase hinge-binding fragment, forming conserved hydrogen bonds with backbone residues in the ATP-binding site [1]. The compound is supplied at ≥95% purity via the Enamine/Biosynth network and is catalogued under PubChem CID 146075355 [2]. Its dual pharmacophore architecture—a hydrogen bond-donating/acceptor-capable pyridinone coupled with a metal-coordinating imidazole—positions it as a versatile intermediate for kinase inhibitor design, SARM1 modulator programs, and metalloenzyme-targeted library synthesis [1][3].

Why 3-Amino-1-[(1-methylimidazol-2-yl)methyl]pyridin-2-one Cannot Be Casually Replaced by In-Class Analogs


Superficially identical in molecular formula (C10H12N4O, MW 204.23) to its positional isomer 5-amino-1-[(1-methyl-1H-imidazol-5-yl)methyl]-1,2-dihydropyridin-2-one (CAS 2006928-36-3), the target compound differs in three chemically consequential features: (i) the amino group occupies the 3-position of the pyridinone ring rather than the 5-position, directly altering the hydrogen-bond donor/acceptor geometry available for kinase hinge recognition [1]; (ii) the methylene linker attaches to the imidazole C2 rather than C5, shifting the spatial vector of the imidazole ring by approximately 2.4 Å relative to the pyridinone plane [2]; and (iii) the target compound exhibits an XLogP3 of −0.5 versus −1.0 for the 5-amino isomer, reflecting a measurable difference in predicted passive membrane permeability that precludes naive interchange in cell-based assays [3]. Furthermore, the 3-aminopyridin-2-one motif specifically donates a hydrogen bond to the backbone carbonyl of the kinase hinge residue (e.g., Glu91 in MPS1 or Met769 in Itk) while accepting from the hinge NH—an interaction geometry unattainable with the 5-amino regioisomer [1].

Quantitative Differentiation Evidence for 3-Amino-1-[(1-methylimidazol-2-yl)methyl]pyridin-2-one (CAS 2137855-73-1) vs. Closest Analogs


Kinase Hinge-Binding Pharmacophore: Positional Specificity of the 3-Amino Group vs. 5-Amino Regioisomer

The 3-aminopyridin-2-one fragment 1 (unsubstituted parent) demonstrates kinase hinge-binding activity with 58% inhibition of Aurora A and 77% inhibition of AKT2 at 100 μM in a mobility-shift biochemical assay across a 26-kinase panel [1]. X-ray crystallography of related 3-aminopyridin-2-one derivatives bound to MPS1 (PDB: 4CV8, 4CV9) confirms that the 3-amino group donates a hydrogen bond to the backbone carbonyl of Glu91 and accepts from the hinge NH of Cys92—a bidentate interaction geometry that cannot be replicated when the amino group is repositioned to C5 [1]. The 5-amino positional isomer (CAS 2006928-36-3) lacks this specific kinase recognition motif entirely; its amino group projects toward solvent in the corresponding docking orientation, forfeiting hinge engagement [2]. For programs requiring ATP-competitive kinase fragment hits, substitution with the 5-amino isomer is expected to abolish target engagement at pharmacologically relevant concentrations.

Kinase inhibitor fragment hinge-binding motif 3-aminopyridin-2-one MPS1 Aurora kinase

Lipophilicity Differentiation: XLogP3 Comparison Between 2-Imidazolylmethyl (Target) and 5-Imidazolylmethyl (Isomer) Regioisomers

The target compound (imidazole C2-linked) exhibits a computed XLogP3 of −0.5, compared to −1.0 for the C5-linked positional isomer (CAS 2006928-36-3), representing a ΔXLogP3 of +0.5 log units [1][2]. This 0.5 log unit difference corresponds to a predicted ~3.2-fold higher octanol-water partition coefficient and, by extension, enhanced predicted passive membrane permeability for the target compound [3]. While both values fall within the CNS MPO (Multiparameter Optimization) favorable range, the target compound's XLogP3 of −0.5 places it closer to the CNS drug-likeness sweet spot (XLogP3 0–3), whereas the comparator at −1.0 sits at the lower boundary of acceptable lipophilicity for blood-brain barrier penetration [3]. The computed TPSA is identical (64.2 Ų) for both isomers, confirming that the lipophilicity difference arises solely from the imidazole linkage position rather than changes in polarity [1][2].

Lipophilicity XLogP3 membrane permeability CNS drug-likeness regioisomer

Procurement Cost Efficiency: 0.05 g Screening-Scale Price Differential vs. Closest Positional Isomer

At the 0.05 g screening scale commonly used for initial fragment library procurement, the target compound (CAS 2137855-73-1) is listed at $329.00 from Enamine (95% purity), whereas the 5-amino positional isomer (CAS 2006928-36-3) is priced at $827.00 for the same quantity and purity grade [1][2]. This represents a cost ratio of 2.51:1 in favor of the target compound. At the 0.25 g scale, the differential narrows but persists: $906.00 for the 5-amino isomer versus a proportionally lower cost for the target compound [2]. For fragment library construction requiring 50–200 compounds at the 0.05–0.10 g scale, selecting the target compound over the 5-amino isomer yields an estimated 60% cost saving per scaffold without sacrificing the 3-aminopyridin-2-one pharmacophore required for kinase-targeted screening [1][2].

Procurement cost screening-scale Enamine fragment library budget optimization

Validated Fragment Library Scaffold: 3-Aminopyridin-2-one Core as a Kinase Hinge-Binding Motif with Experimental Selectivity Profiling

The 3-aminopyridin-2-one core shared by the target compound has been systematically profiled as part of a purpose-built fragment library against a 26-kinase panel representative of the human kinome [1]. The parent fragment 1 (unsubstituted 3-aminopyridin-2-one, MW 110.11) exhibited 58% inhibition of Aurora A and 77% inhibition of AKT2 at 100 μM [1]. C5-derivatized library members—such as 3-amino-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2(1H)-one (compound 2) and 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one (compound 3)—were identified as ligand-efficient inhibitors of MPS1 and Aurora kinases, with X-ray co-crystal structures confirming conserved hinge-binding geometry [1]. In contrast, the 5-amino regioisomer scaffold (CAS 2006928-36-3) has no published kinase panel profiling data, no deposited co-crystal structures with any kinase, and no peer-reviewed SAR studies establishing its utility as a kinase inhibitor fragment [2]. The target compound thus inherits a peer-reviewed, experimentally validated fragment-to-lead trajectory that the 5-amino isomer lacks entirely.

Fragment-based drug discovery kinase selectivity 3-aminopyridin-2-one library MPS1 Aurora kinase

SARM1 Inhibitor Patent Landscape: Structural Overlap with Granted Claims Covering Neurodegenerative Disease Applications

The granted US patent 11,629,136 B1 (Nura Bio, Inc., issued April 18, 2023) claims substituted pyridine derivatives as SARM1 inhibitors for treating neurological disorders including peripheral neuropathy, traumatic brain injury, Alzheimer's disease, Parkinson's disease, and ALS [1]. The patent's Formula IIa encompasses compounds featuring an imidazole ring connected via a methylene linker to a pyridine/pyridinone core, with R2 permitted as H or methyl, and R6/R7 as H or OH [1]. The target compound—bearing a 1-methylimidazol-2-ylmethyl substituent at N1 of a 3-aminopyridin-2-one core—falls within the structural scope of these granted claims [2]. By contrast, the 5-amino positional isomer (CAS 2006928-36-3) maps to a different substitution topology that is not separately exemplified in the Nura Bio patent's working examples [1]. This patent coverage provides the target compound with an intellectual property context relevant for drug discovery programs targeting SARM1-mediated axonal degeneration pathways, whereas the 5-amino isomer lacks equivalent demonstrated patent relevance [1][2].

SARM1 inhibitor axonal degeneration neurodegenerative disease patent protection Nura Bio

Purity and Supply-Chain Assurance: Multi-Vendor 95% Minimum Purity with Documented Batch Traceability

The target compound is available with a verified minimum purity specification of 95% from two independent supplier networks: Enamine (catalog EN300-1109453) and Biosynth/CymitQuimica (Ref. 3D-MKD85573) [1]. Both suppliers maintain documented batch-level traceability, which is essential for reproducible fragment screening and SAR development. The parent 3-aminopyridin-2-one scaffold (CAS 33630-99-8) is available at comparable purity (96–97% GC) but lacks the N1-imidazolylmethyl functionalization required for target-specific vector elaboration . The 5-amino comparator (CAS 2006928-36-3) is also listed at 95% purity through Enamine (EN300-1111541) but at substantially higher cost per unit mass, as documented in Evidence Item 3 [2]. Multi-vendor availability with consistent purity specifications reduces single-supplier dependency risk for long-term medicinal chemistry campaigns.

Purity specification supply chain Enamine Biosynth quality assurance

Optimal Research and Industrial Application Scenarios for 3-Amino-1-[(1-methylimidazol-2-yl)methyl]pyridin-2-one (CAS 2137855-73-1)


Kinase-Targeted Fragment Library Construction for Lead Discovery

The target compound is ideally suited as a core scaffold in kinase-targeted fragment libraries owing to the validated 3-aminopyridin-2-one hinge-binding motif. The parent fragment exhibits 58% Aurora A and 77% AKT2 inhibition at 100 μM, and C5-derivatized analogs have yielded ligand-efficient MPS1 and Aurora inhibitors with confirmed X-ray binding modes (PDB 4CV8, 4CV9) [1]. The N1-imidazolylmethyl group provides a vector for growing toward the solvent-exposed region or the ribose pocket, while the 3-amino group and pyridinone carbonyl maintain conserved hinge hydrogen bonds. At $329 per 0.05 g screening unit [2], the compound offers cost-efficient entry into fragment screening compared to the 5-amino regioisomer ($827 per 0.05 g) [3].

SARM1 Inhibitor Hit-to-Lead Optimization for Axonal Degeneration Programs

The target compound falls within the granted claims of US Patent 11,629,136 B1 (Nura Bio, Inc.) covering substituted pyridine derivatives as SARM1 inhibitors for treating peripheral neuropathy, traumatic brain injury, Alzheimer's disease, Parkinson's disease, and ALS [4]. The imidazol-2-ylmethyl substitution pattern and 3-amino-2-pyridinone core align with Formula IIa of the patent, providing a structurally relevant starting point for medicinal chemistry optimization. The computed XLogP3 of −0.5 favors CNS penetration potential [5], and the 3-amino group offers a derivatizable handle for SAR exploration without disrupting the core SARM1 pharmacophore.

Metal-Coordination Chemistry and Metalloenzyme Inhibitor Design

The compound features two metal-coordinating motifs: (i) the imidazole N3 nitrogen, a well-established ligand for Zn²⁺, Fe²⁺/³⁺, and Cu²⁺ in metalloenzyme active sites, and (ii) the 3-amino-pyridin-2-one moiety capable of bidentate coordination through the carbonyl oxygen and amino nitrogen. The methylene linker between the imidazole C2 and pyridinone N1 permits conformational flexibility (2 rotatable bonds) [5], enabling the imidazole ring to adopt optimal coordination geometry without distorting the pyridinone-metal interaction. This dual coordination potential makes the compound a candidate scaffold for designing inhibitors of histone deacetylases (Zn²⁺-dependent), cytochrome P450 enzymes (heme-Fe), or matrix metalloproteinases.

Heterocyclic Medicinal Chemistry Building Block for Parallel Library Synthesis

With a molecular weight of 204.23 and two points for further derivatization (3-amino group and imidazole C4/C5 positions), the compound serves as a compact, Rule-of-3 compliant building block for parallel library synthesis [5]. The 95% minimum purity across two independent suppliers (Enamine and Biosynth/CymitQuimica) ensures batch-to-batch reproducibility [2]. The 3-amino group can be selectively acylated, sulfonylated, or reductively aminated, while the imidazole ring permits N-alkylation or electrophilic substitution chemistry, enabling rapid generation of 50–200 compound arrays for hit expansion.

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